Ethyl (R)-3-amino-3-methylpentanoate
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Overview
Description
Ethyl ®-3-amino-3-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, along with an amino group and a methyl group on the pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-3-amino-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-amino-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, ®-3-amino-3-methylpentanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-3-amino-3-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-amino-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl ®-3-amino-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl ®-3-amino-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active ®-3-amino-3-methylpentanoic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl ®-3-amino-3-methylpentanoate can be compared with other similar compounds, such as:
Ethyl (S)-3-amino-3-methylpentanoate: The enantiomer of the compound, which may exhibit different biological activities.
Methyl ®-3-amino-3-methylpentanoate: A similar ester with a methyl group instead of an ethyl group, which may have different physical and chemical properties.
Ethyl ®-2-amino-3-methylbutanoate: A structurally related compound with a different carbon chain length .
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-8(3,9)6-7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
OXIMBNNQIXGPIY-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)OCC)N |
Canonical SMILES |
CCC(C)(CC(=O)OCC)N |
Origin of Product |
United States |
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